![molecular formula C16H18N2 B1386064 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline CAS No. 1094746-56-1](/img/structure/B1386064.png)
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline
Descripción general
Descripción
The compound “4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline” is a type of 3,4-dihydro-2(1H)-quinolinone . These compounds are known for their diverse biological activities and are used in the field of pharmaceutical chemistry . They are considered important for the synthesis of various physiologically significant and pharmacologically utilized molecules .
Synthesis Analysis
The synthesis of 3,4-dihydro-2(1H)-quinolinone involves the intramolecular cyclization of carbamate/urea/thiourea/isocyanate/azidoamide, carbonylation/carbomylation/carbonyl insertion, metal-catalyzed protocols by C−H activation by directing group, metal-free domino procedures, and oxidations of isoquinoline derivatives . A click approach has also been used for the synthesis of 3,4-dihydro-2(1H)-quinolinone .Molecular Structure Analysis
The molecular structure of 3,4-dihydro-2(1H)-quinolinone derivatives has been studied using various methods such as comparative molecular field analysis (CoMFA), comparative molecular similarity index analysis (CoMSIA), topomer CoMFA, and hologram quantitative structure-activity relationship (HQSAR) .Chemical Reactions Analysis
3,4-Dihydro-2(1H)-quinolinone derivatives have been used in multicomponent reactions, such as the Biginelli reaction, which involves the combination of an aldehyde, a β-ketoester, and urea . They have also been used as building blocks in the synthesis of other relevant structures .Safety And Hazards
Direcciones Futuras
The future directions for the study and application of 3,4-dihydro-2(1H)-quinolinone derivatives are promising. They have been identified as potential anticancer, anti-inflammatory, antioxidant, and antimicrobial agents, as well as having antimalarial and antitubercular effects . Further studies are needed to explore their full potential in medicinal chemistry .
Propiedades
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-12-10-15(17)6-7-16(12)18-9-8-13-4-2-3-5-14(13)11-18/h2-7,10H,8-9,11,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHHOQLWWHTLND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



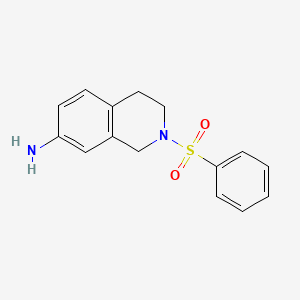
![3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid](/img/structure/B1385982.png)
![1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one](/img/structure/B1385983.png)
![1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine](/img/structure/B1385986.png)
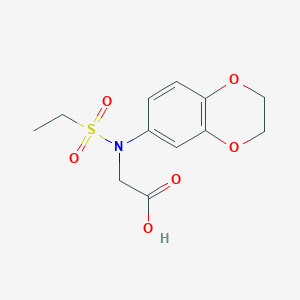
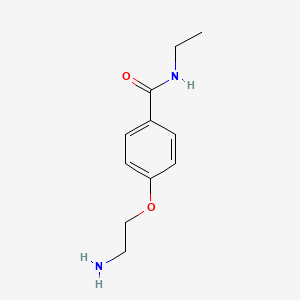


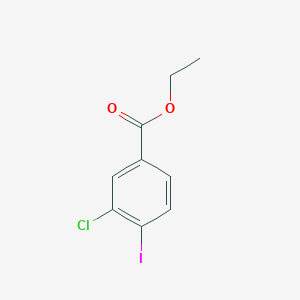
![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-3-amine](/img/structure/B1385994.png)
![3-(4-fluorophenyl)-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B1385997.png)
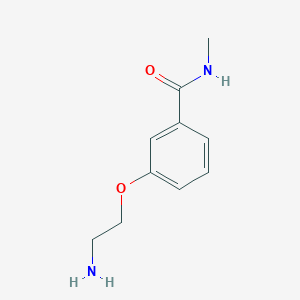
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1386003.png)
![3-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1386004.png)